molecular formula C17H14N2O2S B14520073 4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- CAS No. 62480-99-3

4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-

Cat. No.: B14520073
CAS No.: 62480-99-3
M. Wt: 310.4 g/mol
InChI Key: UVWBDKVDJUAODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- is a heterocyclic compound that features a thiazolone ring substituted with a methoxyphenylamino group and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- typically involves the condensation of thiazolone derivatives with appropriate aromatic amines. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Similar structure but with a saturated ring.

    Thiazoles: Lack the carbonyl group present in thiazolones.

    Benzothiazoles: Contain a fused benzene ring, offering different electronic properties.

Uniqueness

4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolone ring with methoxyphenyl and phenylmethylene groups makes it a versatile compound for various applications.

Properties

CAS No.

62480-99-3

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

5-benzylidene-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)18-17-19-16(20)15(22-17)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)

InChI Key

UVWBDKVDJUAODA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.